molecular formula C7H9N B142122 2,6-Dimethylpyridine CAS No. 108-48-5

2,6-Dimethylpyridine

Cat. No.: B142122
CAS No.: 108-48-5
M. Wt: 107.15 g/mol
InChI Key: OISVCGZHLKNMSJ-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine, also known as 2,6-lutidine, is an organic compound with the molecular formula C₇H₉N. It is a colorless liquid with a characteristic odor and is a derivative of pyridine, where two methyl groups are substituted at the 2 and 6 positions of the pyridine ring. This compound is widely used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine can be synthesized through several methods. One common method involves the reaction of acetone with ammonia and formaldehyde in the presence of a catalyst. Another method includes the hydrogenation of 2,6-dimethyl-4-chloropyridine using palladium on carbon (Pd/C) as a catalyst under mild conditions (20-55°C) and low hydrogen pressure (0.1-0.2 MPa) .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar or the chemical synthesis from readily available precursors. The chemical synthesis method is preferred due to the limited availability of coal tar derivatives .

Chemical Reactions Analysis

2,6-Dimethylpyridine undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can lead to the formation of this compound N-oxide. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction:

  • Reduction reactions are less common but can involve the hydrogenation of the pyridine ring under specific conditions.

Substitution:

Condensation:

Comparison with Similar Compounds

  • 2,4-Dimethylpyridine
  • 3,5-Dimethylpyridine
  • 2,3-Dimethylpyridine
  • 3,4-Dimethylpyridine

These compounds differ in their substitution patterns, which influence their reactivity and applications in various fields.

Properties

IUPAC Name

2,6-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3
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InChI Key

OISVCGZHLKNMSJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=CC=C1)C
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Molecular Formula

C7H9N
Record name LUTIDINE
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DSSTOX Substance ID

DTXSID7051557
Record name 2,6-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like
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Record name Pyridine, 2,6-dimethyl-
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Boiling Point

144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg
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Flash Point

33 °C
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Solubility

Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol)
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Density

0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923
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Vapor Density

3.70 (Air= 1)
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Vapor Pressure

5.65 [mmHg], 5.65 mm Hg @ 25 °C
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Color/Form

Oily liq

CAS No.

108-48-5
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Melting Point

-5.8 °C, -6 °C
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Synthesis routes and methods I

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
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0.35 g
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350 mL
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Synthesis routes and methods II

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
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[Compound]
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(C6H5)(CH3)2N
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phenylmorpholine borane
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Synthesis routes and methods III

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
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214 mg
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10 mL
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360 μL
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1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
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191 mg
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112 μL
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10 mL
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acid chloride
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
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Name
(C6H5)(CH3)2N
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phenylmorpholine borane
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reactant
Reaction Step Five
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpyridine
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2,6-Dimethylpyridine
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2,6-Dimethylpyridine
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2,6-Dimethylpyridine
Reactant of Route 5
2,6-Dimethylpyridine
Reactant of Route 6
2,6-Dimethylpyridine
Customer
Q & A

ANone: The molecular formula of 2,6-Dimethylpyridine is C7H9N, and its molecular weight is 107.15 g/mol.

ANone: this compound can be characterized by various spectroscopic methods. For instance, in Infrared (IR) spectroscopy, the positions of the ν8a and ν(NH) bands of protonated this compound are indicative of the strength of Brønsted acidity in the adsorbent material. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can be used to study the rotational barrier in this compound atropisomers and their interactions with chiral solvating agents. [] Additionally, 19F NMR is useful when this compound derivatives are employed as pH indicators, exploiting the chemical shift changes of fluorine atoms in response to pH variations. []

ANone: this compound exhibits interesting behavior in aqueous systems. While it can form mixtures with water, these mixtures can exhibit a miscibility gap, leading to phase separation under certain conditions of temperature and composition. This behavior has been studied extensively near the lower critical point of the this compound/water system. []

ANone: Research has shown that this compound can significantly influence the micelle formation of diblock copolymers, particularly those composed of styrene and ethylene oxide, in aqueous solutions. The presence of this compound allows for micelle formation over a wide range of solvent compositions, enabling the solubilization of the copolymer even in conditions where the individual homopolymers would not dissolve. []

ANone: Yes, this compound is frequently used as a probe molecule in temperature-programmed desorption (TPD) experiments to characterize the acidity of solid catalysts. Due to its steric hindrance, this compound selectively interacts with Brønsted acid sites, allowing researchers to differentiate between Brønsted and Lewis acid sites on the catalyst surface. This selectivity makes it a valuable tool for understanding the role of specific acid sites in catalytic reactions. [, ] For example, this compound has been used to study the acidic properties of vanadyl pyrophosphate catalysts used in butane oxidation. []

ANone: Studies on zeolite catalysts, such as HZSM-5, have demonstrated that poisoning the catalyst with this compound can significantly impact its activity and selectivity in reactions like the ethylation of benzene with ethanol. By selectively blocking strong Brønsted acid sites, this compound can suppress undesired side reactions, leading to improved selectivity towards the desired ethylated products. []

ANone: Substituents on the pyridine ring, particularly at the 2 and 6 positions, play a crucial role in dictating the coordination chemistry of this compound derivatives with metal ions. For instance, while this compound typically forms polymeric structures with silver thiocyanate, the introduction of a methyl group at the 3-position can lead to the formation of monomeric complexes. This difference highlights the significant impact of steric factors on the coordination behavior of these ligands. [] The steric bulk of the substituents can also influence the stability and reactivity of the resulting metal complexes. []

ANone: Numerous analytical techniques are used to characterize this compound and related compounds. Common techniques include:

  • Infrared Spectroscopy (IR): To identify functional groups and study interactions with surfaces (e.g., in catalysis). []
  • Nuclear Magnetic Resonance (NMR): Provides structural information, including stereochemistry and dynamics. [, ]
  • X-ray Crystallography: Determines the three-dimensional structure of crystalline solids, providing valuable insights into molecular geometry and intermolecular interactions. [, , , ]

ANone: Yes, this compound derivatives serve as versatile building blocks in organic synthesis. For instance, they are employed in the preparation of forensically relevant pyridines through Suzuki cross-coupling reactions. [] The chlorine atom in 4-chloro-2,6-dimethylpyridine can be readily substituted, allowing for the introduction of various functional groups at this position. This versatility makes these compounds valuable intermediates in the synthesis of diverse molecules with potential applications in various fields. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.